molecular formula C14H8N2O7 B11085553 4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone

4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone

Cat. No.: B11085553
M. Wt: 316.22 g/mol
InChI Key: ZYQVQBUBEVQFCT-FPLPWBNLSA-N
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Description

4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone is a complex organic compound with a unique spiro structure. This compound is characterized by its benzoyl group, hydroxy group, and a spiro linkage involving an oxa and diaza ring system. The molecular formula for this compound is C14H8N2O7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[45]dec-3-ene-2,6,8,10-tetraone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

standard organic synthesis techniques, including batch reactors and continuous flow systems, could be adapted for its production .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce a benzyl derivative .

Scientific Research Applications

4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can participate in π-π interactions, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C14H8N2O7

Molecular Weight

316.22 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-oxa-7,9-diazaspiro[4.5]decane-2,3,6,8,10-pentone

InChI

InChI=1S/C14H8N2O7/c17-8(6-4-2-1-3-5-6)7-9(18)10(19)23-14(7)11(20)15-13(22)16-12(14)21/h1-5,17H,(H2,15,16,20,21,22)/b8-7-

InChI Key

ZYQVQBUBEVQFCT-FPLPWBNLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)O

Origin of Product

United States

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